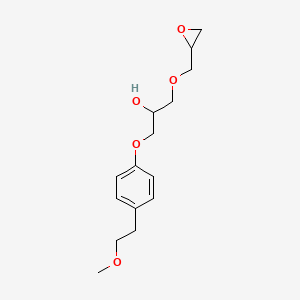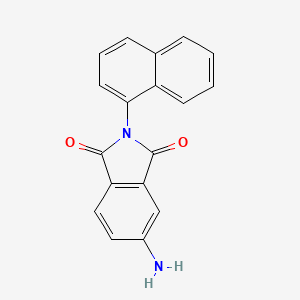
5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalene ring. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using aromatic amines and maleic anhydride derivatives. Transition-metal-catalyzed reactions and organocatalytic methods are also employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have enhanced biological activities or other desirable properties .
Scientific Research Applications
5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D3, which is involved in neurotransmission and has implications for psychiatric disorders . Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthalene ring enhances its ability to interact with aromatic amino acids in protein targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H12N2O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5-amino-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O2/c19-12-8-9-14-15(10-12)18(22)20(17(14)21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,19H2 |
InChI Key |
ROMCKSAUZWMNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



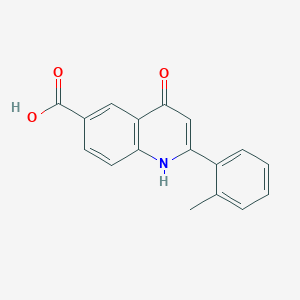
![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11844181.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11844184.png)


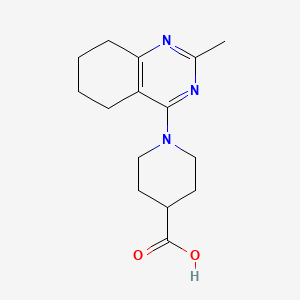
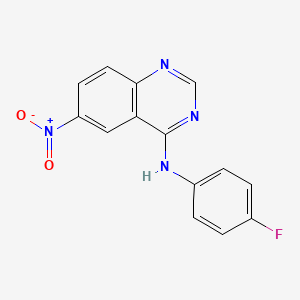
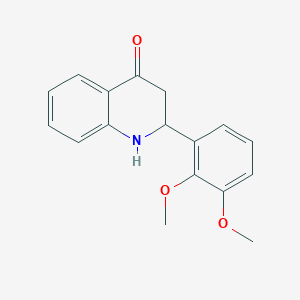
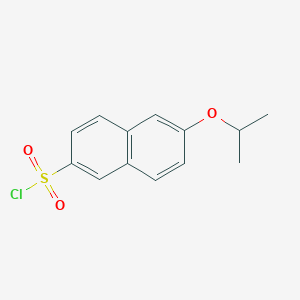

![N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11844238.png)
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
